molecular formula C8H9NO3 B8753363 Methyl (2-pyridinyloxy)acetate

Methyl (2-pyridinyloxy)acetate

Cat. No. B8753363
M. Wt: 167.16 g/mol
InChI Key: HPIRYRBVHWWGBC-UHFFFAOYSA-N
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Patent
US06342516B1

Procedure details

To a solution of 2-hydroxypyridine(5 g) in DMF(150 ml) was added silver oxide (I) (24 g) and methyl bromoacetate(20 g) and stirred at room temperature for 2 hours. After the catalyst was filtered off through celite, the filtrate was evaporated. The residue was dissolved in ethyl acetate and the solution was washed with brine, dried(MgSO4) and evaporated to dryness. The residue was purified by column chromatography on silica gel (chloroform: methanol=100:1) to obtain methyl 2-(2-pyridyloxy)acetate(1.0 g). According to the same manner as described above, the title compound was synthesized (0.1 g). m.p. 110° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([O:12][CH3:13])=[O:11]>CN(C=O)C.[Ag]=O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:1][CH2:9][C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
24 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed with brine, dried(MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (chloroform: methanol=100:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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